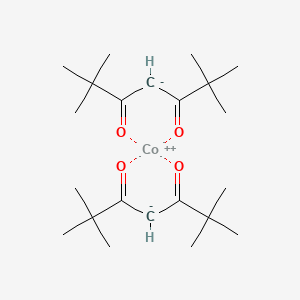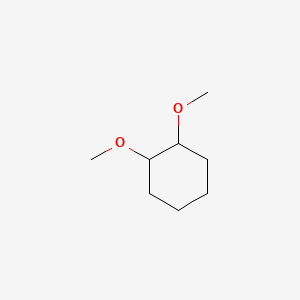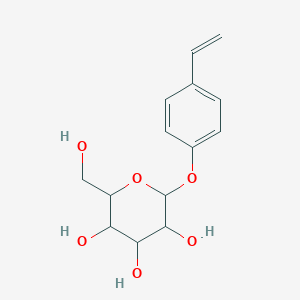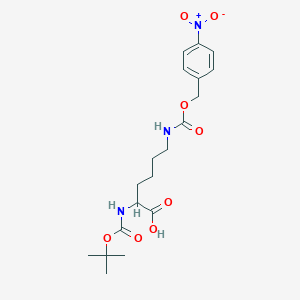![molecular formula C27H29F12NOSi B12323713 (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12323713.png)
(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the introduction of the trifluoromethyl groups. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学的研究の応用
(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action of (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl groups, used as a solvent and synthetic intermediate.
Sulfur Compounds: Compounds containing sulfur, which can exhibit similar reactivity patterns in certain chemical reactions.
Ethyl 3-(furan-2-yl)propionate: A compound with a similar structural motif, used in various synthetic applications.
Uniqueness
(2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methyl]pyrrolidine is unique due to its combination of trifluoromethyl groups and a pyrrolidine ring, which imparts specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
[bis[3,5-bis(trifluoromethyl)phenyl]-pyrrolidin-2-ylmethoxy]-triethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F12NOSi/c1-4-42(5-2,6-3)41-23(22-8-7-9-40-22,16-10-18(24(28,29)30)14-19(11-16)25(31,32)33)17-12-20(26(34,35)36)15-21(13-17)27(37,38)39/h10-15,22,40H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQDXQHXJZYMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F12NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12323638.png)
![(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.0^{1,13.0^{2,10.0^{4,8]icosa-2,4(8),9,15-tetraen-14-one](/img/structure/B12323650.png)


![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/structure/B12323663.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)
![(3R,4S,5S,6R,7R,9R,11Z,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione](/img/structure/B12323693.png)
![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12323702.png)



![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)

